4-tert-butyl-N'-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}benzohydrazide
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Overview
Description
4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings .
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to have various biological and pharmacological activities .
Mode of Action
It’s worth noting that compounds with a similar pyrazolo[3,4-d]pyrimidine structure have shown potential as antiviral, antimicrobial, antitumor agents, and more .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .
Result of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine structure have shown potential as antiviral, antimicrobial, antitumor agents, and more .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under ultrasonic-assisted conditions .
Preparation Methods
The synthesis of 4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps. One common method includes the condensation of 4-tert-butylbenzohydrazide with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4-tert-butyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide include other pyrazolopyrimidine derivatives such as:
- 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and chemical properties .
Properties
IUPAC Name |
4-tert-butyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-22(2,3)16-11-9-15(10-12-16)21(29)27-26-19-18-13-25-28(20(18)24-14-23-19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,27,29)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTRKYXYTVJNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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